6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyridazin-3-amine
Overview
Description
6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyridazin-3-amine is a chemical compound with the molecular formula C11H11ClN4O. It is a derivative of pyridazine, a heterocyclic compound containing nitrogen atoms at positions 1 and 2 of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyridazin-3-amine typically involves the reaction of 6-chloropyridazine with 6-methoxypyridine-3-methanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium carbonate, and a solvent like dioxane or water. The mixture is heated to a temperature range of 70-80°C to facilitate the reaction .
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient methods such as microwave irradiation, which can significantly reduce reaction times and improve yields. The use of a multimode reactor, such as the Synthos 3000, allows for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyridazin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium carbonate and morpholine, with the reaction typically carried out at elevated temperatures (70-80°C) in a solvent mixture of dioxane and water.
Suzuki–Miyaura Coupling: This reaction requires a palladium catalyst and an organoborane reagent, with mild and functional group-tolerant conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while Suzuki–Miyaura coupling can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of 6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-pyridazinamine: A closely related compound with similar structural features.
6-methoxypyridazin-3-amine hydrochloride: Another derivative of pyridazine with a methoxy group at position 6.
Uniqueness
6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyridazin-3-amine is unique due to the presence of both a chlorine atom and a methoxypyridine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-chloro-N-[(6-methoxypyridin-3-yl)methyl]pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-17-11-5-2-8(7-14-11)6-13-10-4-3-9(12)15-16-10/h2-5,7H,6H2,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKRKZYGEFBOFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CNC2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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